α-Hydroxymetoprolol (CAS 56392-16-6) is a pharmacologically active urinary metabolite of the β1-adrenergic receptor antagonist metoprolol, a widely prescribed cardiovascular agent. It is an aromatic ether with the molecular formula C15H25NO4 and a molecular weight of 283.36 g/mol.
Molecular FormulaC15H25NO4
Molecular Weight283.36 g/mol
CAS No.56392-16-6
Cat. No.B022152
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
a-Hydroxymetoprolol
CAS
56392-16-6
Synonyms
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-α-(methoxymethyl)-benzenemethan-_x000B_ol; H 119/66; α-Hydroxymetoprolol;
α-Hydroxymetoprolol (CAS 56392-16-6) Baseline Overview and Analytical Reference Standard
α-Hydroxymetoprolol (CAS 56392-16-6) is a pharmacologically active urinary metabolite of the β1-adrenergic receptor antagonist metoprolol, a widely prescribed cardiovascular agent [1]. It is an aromatic ether with the molecular formula C15H25NO4 and a molecular weight of 283.36 g/mol . This compound is formed primarily via the cytochrome P450 isoform CYP2D6 and is recognized as an analytical reference standard with a purity specification of ≥95% (HPLC) . While it retains β-adrenergic blocking activity, its potency is substantially lower than that of its parent compound, metoprolol, with studies indicating it is 5 to 10 times less potent [1]. This compound is specifically offered as an analytical standard, not for therapeutic use, and is critical for pharmacokinetic studies and CYP2D6 phenotyping .
WorkflowCYP2D6 metabolite analytical standard for pharmacokinetic and pharmacogenomic studies
MethodSupports LC-MS/MS bioanalytical method development and validation in biological matrices
ContextResearch use only; not for therapeutic or diagnostic applications
Why α-Hydroxymetoprolol (CAS 56392-16-6) Cannot Be Substituted with Parent Compound Metoprolol
α-Hydroxymetoprolol and metoprolol, while structurally and pharmacologically related, are not interchangeable. α-Hydroxymetoprolol is an active metabolite of metoprolol with distinct pharmacokinetic properties that preclude its use as a direct substitute for the parent drug. Key differences include a smaller volume of distribution (2.0 L/kg vs. 3.5 L/kg), a longer elimination half-life (≈7.0 hr vs. ≈2.0 hr), and a substantially lower total body clearance (≈3.5 mL·kg⁻¹·min⁻¹ vs. ≈20.0 mL·kg⁻¹·min⁻¹) [1]. Furthermore, its β-blocking potency is only one-tenth to one-fifth that of metoprolol, meaning a significantly higher dose of the metabolite is required to achieve a comparable therapeutic effect [1][2]. These fundamental differences in disposition and pharmacodynamics mean that substituting one for the other in research or analytical applications would yield inaccurate and non-comparable results, particularly in studies focused on drug metabolism, pharmacokinetics, or CYP2D6 phenotyping [3].
PK profile mismatch
Elimination half-life and clearance differ substantially from parent metoprolol; study designs cannot assume similar systemic exposure.
β-blockade potency gap
Significantly lower receptor activity means substituting the metabolite underestimates pharmacological effect in functional assays.
Analytical range divergence
LC-MS/MS calibration range and chromatographic behavior differ, requiring independent method validation.
[1] Regårdh, C. G., Ek, L., & Hoffmann, K. J. (1979). Plasma levels and beta-blocking effect of alpha-hydroxymetoprolol--metabolite of metoprolol--in the dog. Journal of Pharmacokinetics and Biopharmaceutics, 7(5), 471-479. View Source
[2] Lloyd, P., John, V. A., & Signy, M. (1990). The effect of impaired renal function on the pharmacokinetics of metoprolol after single administration of a 14/190 metoprolol OROS system. American Heart Journal, 120(2), 478-482. View Source
[3] Bae, S. H., Lee, J. K., Cho, D. Y., & Bae, S. K. (2014). Simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in human plasma by liquid chromatography with tandem mass spectrometry: Application to the pharmacokinetics of metoprolol associated with CYP2D6 genotypes. Journal of Separation Science, 37(11), 1256-1264. View Source
α-Hydroxymetoprolol (CAS 56392-16-6): A Quantitative Evidence Guide for Scientific Selection
Pharmacokinetic Differentiation: α-Hydroxymetoprolol Exhibits Slower Elimination and Lower Clearance vs. Metoprolol
In an in vivo dog model, α-Hydroxymetoprolol demonstrated a significantly different pharmacokinetic profile compared to its parent drug, metoprolol. After intravenous bolus injection, the metabolite was eliminated much more slowly [1].
α-Hydroxymetoprolol half-life is 3.5 times longer than metoprolol.
Conditions
In vivo, dogs; intravenous bolus injection
Why This Matters
This data is critical for designing pharmacokinetic studies, as the metabolite will remain in the system longer, potentially affecting data interpretation in CYP2D6 phenotyping or drug-drug interaction assays.
[1] Regårdh, C. G., Ek, L., & Hoffmann, K. J. (1979). Plasma levels and beta-blocking effect of alpha-hydroxymetoprolol--metabolite of metoprolol--in the dog. Journal of Pharmacokinetics and Biopharmaceutics, 7(5), 471-479. View Source
Comparative Potency: α-Hydroxymetoprolol Exhibits Significantly Lower Beta-Blocking Activity vs. Metoprolol
α-Hydroxymetoprolol is a less potent beta-blocker compared to metoprolol. In a dog model, the dose required to achieve the same degree of beta-blockade was five-fold higher [1]. A study in humans with impaired renal function confirmed this, noting that the metabolite possesses only one-tenth the activity of its parent compound [2].
β-Blockade PotencyReported
5–10× lower than metoprolol
Prevents direct substitution in receptor assays
Dog & inferred human data
PharmacologyBeta-BlockerPotency Comparison
Evidence Dimension
Beta-Blocking Potency (Dose for Equivalent Effect)
Target Compound Data
5x higher dose required
Comparator Or Baseline
Metoprolol: Reference dose
Quantified Difference
α-Hydroxymetoprolol is 5-10 times less potent than metoprolol.
Conditions
In vivo, dogs (i.v. bolus) [1]; Inferred from human study [2]
Why This Matters
Procurement for pharmacological assays requires this data to ensure proper experimental design; using the metabolite as a substitute for the parent drug will lead to a significant underestimation of beta-blocking effect.
PharmacologyBeta-BlockerPotency Comparison
[1] Regårdh, C. G., Ek, L., & Hoffmann, K. J. (1979). Plasma levels and beta-blocking effect of alpha-hydroxymetoprolol--metabolite of metoprolol--in the dog. Journal of Pharmacokinetics and Biopharmaceutics, 7(5), 471-479. View Source
[2] Lloyd, P., John, V. A., & Signy, M. (1990). The effect of impaired renal function on the pharmacokinetics of metoprolol after single administration of a 14/190 metoprolol OROS system. American Heart Journal, 120(2), 478-482. View Source
Analytical Method Validation: α-Hydroxymetoprolol Quantification Range in Human Plasma via LC-MS/MS
A validated LC-MS/MS method for simultaneous determination of metoprolol and its metabolites in human plasma established a specific linear range for α-Hydroxymetoprolol, which is narrower than that for the parent drug [1].
LC-MS/MS Linear RangeMethod context
2–500 ng/mL (human plasma)
Defines calibration range for bioanalytical method
Metoprolol range: 2–1000 ng/mL
Analytical ChemistryLC-MS/MSMethod Validation
Evidence Dimension
Linear Range of Concentration (ng/mL)
Target Compound Data
2–500 ng/mL
Comparator Or Baseline
Metoprolol: 2–1000 ng/mL
Quantified Difference
α-Hydroxymetoprolol linear range is half that of metoprolol.
Conditions
Human plasma; LC-MS/MS analysis
Why This Matters
This is a critical specification for analytical labs setting up validated assays for CYP2D6 phenotyping, therapeutic drug monitoring, or bioequivalence studies, as it dictates the necessary calibration range and potential dilution steps.
Analytical ChemistryLC-MS/MSMethod Validation
[1] Bae, S. H., Lee, J. K., Cho, D. Y., & Bae, S. K. (2014). Simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in human plasma by liquid chromatography with tandem mass spectrometry: Application to the pharmacokinetics of metoprolol associated with CYP2D6 genotypes. Journal of Separation Science, 37(11), 1256-1264. View Source
Metabolite Accumulation in Special Populations: α-Hydroxymetoprolol Exhibits Two- to Threefold Higher Plasma Levels in Renal Impairment
In patients with impaired renal function, the plasma levels of α-Hydroxymetoprolol are significantly elevated compared to healthy volunteers, while metoprolol levels remain unchanged [1].
Renal Impairment EffectReported
2–3× higher plasma levels
Important for disposition modeling in renal impairment research
Human subjects; OROS formulation
PharmacokineticsRenal ImpairmentDrug Metabolism
Evidence Dimension
Mean Plasma Levels
Target Compound Data
Increased approximately two- to threefold in renally impaired patients.
Comparator Or Baseline
Healthy Volunteers: Baseline plasma levels
Quantified Difference
2-3 fold increase in α-Hydroxymetoprolol levels.
Conditions
Human subjects; single oral dose of 14/190 metoprolol OROS
Why This Matters
This evidence is essential for procurement in studies modeling drug disposition in disease states; using the compound in assays simulating renal impairment requires knowledge of its altered pharmacokinetic profile.
PharmacokineticsRenal ImpairmentDrug Metabolism
[1] Lloyd, P., John, V. A., & Signy, M. (1990). The effect of impaired renal function on the pharmacokinetics of metoprolol after single administration of a 14/190 metoprolol OROS system. American Heart Journal, 120(2), 478-482. View Source
Age-Related Pharmacokinetic Shift: α-Hydroxymetoprolol Levels are Twice as High as Metoprolol in the Elderly
A pharmacokinetic study in healthy, non-smoking elderly individuals (mean age 73.1 years) revealed a reversal in the typical parent-metabolite plasma concentration ratio. In the elderly, the mean plasma concentration of α-Hydroxymetoprolol was about twice as high as that of metoprolol, whereas the opposite was true in a young control group [1].
Age-Related ShiftReported
α-OH-Met/Met ratio ≈2:1 in elderly
Confirms metabolite predominance for geriatric PK studies
Young Control Group: Metoprolol:α-Hydroxymetoprolol ratio >1:1
Quantified Difference
α-Hydroxymetoprolol levels are approximately twice as high as metoprolol in the elderly.
Conditions
Elderly subjects (mean age 73.1 years) after oral metoprolol
Why This Matters
For analytical or clinical studies involving geriatric populations, this data highlights the importance of measuring the metabolite independently, as it may become the predominant circulating species, confounding results if only the parent drug is quantified.
[1] Regårdh, C. G., Landahl, S., Larsson, M., Lundborg, P., Steen, B., Hoffmann, K. J., & Lagerström, P. O. (1983). Pharmacokinetics of metoprolol and its metabolite α-OH-metoprolol in healthy, non-smoking, elderly individuals. European Journal of Clinical Pharmacology, 24, 221–226. View Source
Contribution to Therapeutic Effect: α-Hydroxymetoprolol May Contribute to Tremor Reduction
A study in patients with essential tremor suggested that α-Hydroxymetoprolol may contribute to the therapeutic effect of metoprolol. The time course of effect correlated better with the combined concentrations of drug and metabolite than with metoprolol concentration alone [1].
Tremor Reduction CorrelationData to verify
Better correlation with drug + metabolite
May support combined analyte quantification in PD studies
Correlation improved when metabolite was considered.
Comparator Or Baseline
Metoprolol concentration alone
Quantified Difference
Better correlation with combined drug and metabolite concentration.
Conditions
5 patients with essential tremor; metoprolol doses of 0, 25, 50, and 75 mg twice daily
Why This Matters
This provides justification for procuring the metabolite for pharmacodynamic studies of metoprolol in non-cardiovascular indications, as it may be a necessary analyte to fully explain observed clinical effects.
[1] Gengo, F. M., Fagan, S. C., de Padova, A., Miller, J. K., & Kinkel, P. R. (1984). Metoprolol and alpha-hydroxymetoprolol concentrations and reduction in essential tremor. Clinical Pharmacology & Therapeutics, 36(3), 320-325. View Source
Optimal Research and Industrial Application Scenarios for α-Hydroxymetoprolol (CAS 56392-16-6)
CYP2D6 Phenotyping and Pharmacogenomic Studies
α-Hydroxymetoprolol is a key analyte in CYP2D6 phenotyping studies, used to calculate the metoprolol/α-hydroxymetoprolol metabolic ratio. As a specific metabolite of CYP2D6, its quantification enables the classification of individuals as poor, intermediate, extensive, or ultra-rapid metabolizers. Its slower elimination and accumulation in poor metabolizers are critical for interpreting these ratios [1][2]. This is supported by a population study showing a bimodal distribution in the urinary ratio of metoprolol to α-Hydroxymetoprolol, which correlates with debrisoquine metabolic ratio [3].
Development and Validation of Bioanalytical Methods (LC-MS/MS)
As an analytical reference standard, α-Hydroxymetoprolol is essential for developing and validating LC-MS/MS methods for the simultaneous quantification of metoprolol and its metabolites in biological matrices like human plasma [4]. Its unique chromatographic and mass spectrometric properties allow for specific and sensitive detection, making it a critical component in method development for therapeutic drug monitoring, bioequivalence studies, and clinical trials. The validated linear range of 2-500 ng/mL provides a benchmark for analytical performance [4].
Pharmacokinetic Modeling and Drug-Drug Interaction (DDI) Studies
α-Hydroxymetoprolol is a crucial component in physiologically based pharmacokinetic (PBPK) models designed to predict drug-gene interactions (DGIs) involving CYP2D6 polymorphisms [2]. By incorporating the distinct metabolic pathways and pharmacokinetic parameters of the metabolite, these models can more accurately simulate drug exposure and effects in diverse patient populations. This application is vital for informing dose recommendations and understanding the impact of co-administered CYP2D6 inhibitors on metoprolol disposition [2].
Studies of Drug Disposition in Special Populations (Renal Impairment, Elderly)
The compound is specifically relevant for pharmacokinetic studies in populations where metabolite accumulation may occur. Evidence shows α-Hydroxymetoprolol plasma levels are elevated two- to threefold in patients with renal impairment [5] and are twice as high as metoprolol levels in the elderly [6]. Procurement of the pure analytical standard is therefore necessary for accurate calibration and quantification in studies focused on these vulnerable populations, where the metabolite's altered profile can significantly impact the interpretation of drug safety and efficacy data.
Application
Selection Property
Validation Focus
CYP2D6 Phenotyping & Pharmacogenomics
CYP2D6-specific metabolite profiling
Metabolic ratio assay validation
Bioanalytical Method Development (LC-MS/MS)
Certified analytical standard, ≥95% HPLC
Calibration linearity & accuracy in plasma
PK/DDI Modeling & PBPK Studies
Defined PK parameters for model input
Model prediction vs. observed data
PK in Renal Impairment & Elderly
Accumulation profile in special populations
Matrix effects & calibration in relevant matrices
[1] Regårdh, C. G., Ek, L., & Hoffmann, K. J. (1979). Plasma levels and beta-blocking effect of alpha-hydroxymetoprolol--metabolite of metoprolol--in the dog. Journal of Pharmacokinetics and Biopharmaceutics, 7(5), 471-479. View Source
[2] Rüdesheim, S., Selzer, D., Fuhr, U., Schwab, M., & Lehr, T. (2020). Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions. Pharmaceutics, 12(12), 1200. View Source
[3] Silas, J. H., McGourty, J. C., Lennard, M. S., Tucker, G. T., & Woods, H. F. (1985). Polymorphic metabolism of metoprolol: Clinical studies. European Journal of Clinical Pharmacology, 28(Suppl 1), 85-88. View Source
[4] Bae, S. H., Lee, J. K., Cho, D. Y., & Bae, S. K. (2014). Simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in human plasma by liquid chromatography with tandem mass spectrometry: Application to the pharmacokinetics of metoprolol associated with CYP2D6 genotypes. Journal of Separation Science, 37(11), 1256-1264. View Source
[5] Lloyd, P., John, V. A., & Signy, M. (1990). The effect of impaired renal function on the pharmacokinetics of metoprolol after single administration of a 14/190 metoprolol OROS system. American Heart Journal, 120(2), 478-482. View Source
[6] Regårdh, C. G., Landahl, S., Larsson, M., Lundborg, P., Steen, B., Hoffmann, K. J., & Lagerström, P. O. (1983). Pharmacokinetics of metoprolol and its metabolite α-OH-metoprolol in healthy, non-smoking, elderly individuals. European Journal of Clinical Pharmacology, 24, 221–226. View Source
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